molecular formula C39H80O3 B088900 2,3-Bis(octadecyloxy)propan-1-ol CAS No. 13071-61-9

2,3-Bis(octadecyloxy)propan-1-ol

Cat. No. B088900
CAS RN: 13071-61-9
M. Wt: 597 g/mol
InChI Key: QEHCYTDFERPPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(octadecyloxy)propan-1-ol is a chemical compound with the molecular formula C39H80O3 . It is also known by its synonyms 2,3-Bis(octadecyloxy)-1-propanol and 1,2-O-Dioctadecyl-rac-glycerol .


Molecular Structure Analysis

The molecular structure of 2,3-Bis(octadecyloxy)propan-1-ol consists of a three-carbon backbone (propan-1-ol) with two octadecyloxy groups attached to the second and third carbons . The molecular weight of this compound is 597.05 g/mol .

Scientific Research Applications

  • Phthalocyanine Complexes : Novel nickel phthalocyanines bearing peripherally alpha(α)-substituents, related to 2,3-Bis(octadecyloxy)propan-1-ol, were synthesized. These showed interesting liquid state properties at room temperature and their spectroscopic properties and aggregation behavior were investigated in various solvents (Durmuş et al., 2008).

  • Synthesis of Novel Metallophthalocyanines : Related compounds to 2,3-Bis(octadecyloxy)propan-1-ol were used in the synthesis of new metal-free and metallophthalocyanines. These compounds displayed aggregation behaviors and were characterized using various spectroscopic methods (Acar et al., 2012).

  • Schiff Base Derivatives : Schiff base derivatives of related compounds were synthesized and their single crystal structures were resolved. The study provided insights into the equilibrium structure and electronic properties, including natural bond orbital, frontier molecular orbitals, and molecular electrostatic potential (Khalid et al., 2018).

  • Antifungal Compound Synthesis : A novel series of derivatives was synthesized, showing high activity against Candida spp. strains. These compounds displayed low toxicity and good binding affinity in molecular docking studies, suggesting potential as antifungal agents (Zambrano-Huerta et al., 2019).

  • Synthesis of Anticancer Active Ether Lipids : Related compounds were synthesized as fluorinated analogues of anticancer active ether lipids. The study focused on the synthesis process and characterization of these compounds (Haufe & Burchardt, 2002).

  • Copper Complexes for Biological Studies : The synthesis, crystal structure, and physical properties of a mononuclear Cu(II) complex derived from a related compound were investigated. This study contributes to the understanding of the electrochemical behavior and spectroscopic properties of such complexes (Doman et al., 1989).

  • Structural and Theoretical Studies : The crystal structure and theoretical studies of derivatives revealed significant insights into molecular and electronic properties, which are crucial for understanding the behavior of these compounds in various applications (Zambrano-Huerta et al., 2020).

Safety And Hazards

Safety data sheets indicate that precautions should be taken when handling 2,3-Bis(octadecyloxy)propan-1-ol. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2,3-dioctadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884220
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(octadecyloxy)propan-1-ol

CAS RN

6076-38-6
Record name 2,3-Bis(octadecyloxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6076-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006076386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 2,3-bis(octadecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-bis(octadecyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis(octadecyloxy)propan-1-ol
Reactant of Route 2
Reactant of Route 2
2,3-Bis(octadecyloxy)propan-1-ol
Reactant of Route 3
Reactant of Route 3
2,3-Bis(octadecyloxy)propan-1-ol
Reactant of Route 4
Reactant of Route 4
2,3-Bis(octadecyloxy)propan-1-ol
Reactant of Route 5
Reactant of Route 5
2,3-Bis(octadecyloxy)propan-1-ol
Reactant of Route 6
Reactant of Route 6
2,3-Bis(octadecyloxy)propan-1-ol

Citations

For This Compound
5
Citations
S Mourtas, K Papadia, GG Kordopati, PV Ioannou… - Pharmaceutics, 2022 - mdpi.com
Arsonolipids represent a class of arsenic-containing compounds with interesting biological properties either as monomers or as nanostructure forming components, such as …
Number of citations: 1 www.mdpi.com
ML Hammill, K Tsubaki, L Salim, AJ Varley… - ACS Medicinal …, 2022 - ACS Publications
Short interfering RNAs (siRNAs) show promise as gene-silencing therapeutics, but their cellular uptake remains a challenge. We have recently shown the synthesis of siRNAs bearing a …
Number of citations: 7 pubs.acs.org
JP Desaulniers, K Tsubaki, ML Hammill… - Current …, 2023 - Wiley Online Library
In this protocol article, the synthesis of dinucleotide non‐symmetrical triester phosphate phosphoramidites will be highlighted. Specifically, we use a selective transesterification starting …
X Yan, Z Guo - Synthesis, 2022 - thieme-connect.com
Four glycolipids carrying different glycans and a nitroxide free radical spin at the glycan non-reducing end were designed and synthesized from free glucose and maltooligosaccharides …
Number of citations: 1 www.thieme-connect.com
AK Rajpal - 2011 - trace.tennessee.edu
Protein–lipid binding interactions play crucial roles in various physiological and pathological processes, making it very important to study these interactions at the molecular level. …
Number of citations: 3 trace.tennessee.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.